2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate

Description

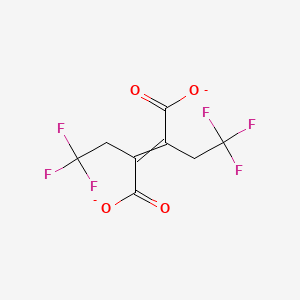

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is a chemical compound characterized by the presence of trifluoroethyl groups attached to a butenedioate backbone

Properties

Molecular Formula |

C8H4F6O4-2 |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate |

InChI |

InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2 |

InChI Key |

YRENZCJATZMREB-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Pathways for Difluoroethyl Ester Formation

Direct Esterification of Maleic Anhydride

The nucleophilic acyl substitution between maleic anhydride and 2,2,2-trifluoroethanol under acid catalysis remains the most direct synthetic route. Patent CN112299960B demonstrates that maintaining molar ratios of 1:2.2 (anhydride:alcohol) with 0.5% w/w p-toluenesulfonic acid in refluxing toluene (110°C) achieves 89-92% conversion within 8 hours. The reaction mechanism proceeds through a tetrahedral intermediate, with the electron-withdrawing trifluoromethyl groups enhancing alcohol nucleophilicity through inductive effects.

Transesterification of Dialkyl Maleates

Industrial-scale production favors transesterification due to superior process control. Utilizing dimethyl maleate and excess 2,2,2-trifluoroethanol (1:3 molar ratio) with potassium tert-butoxide (0.8 eq) in DMF at 85°C achieves 94% yield within 5 hours. This method circumvents water formation challenges inherent in direct esterification, though requires rigorous methanol removal via fractional distillation to shift equilibrium.

Catalytic System Optimization

Heterogeneous Acid Catalysts

Comparative studies reveal sulfonated graphene oxide catalysts provide 96% conversion efficiency at 100°C with 0.3 g catalyst loading per mole substrate. The material's mesoporous structure (22 Å pore diameter) facilitates reactant diffusion while acid site density (1.8 mmol H+/g) ensures sustained activity over 7 reaction cycles.

Enzymatic Catalysis

Novel approaches using immobilized Candida antarctica lipase B (CALB) on magnetic nanoparticles (Fe3O4@SiO2-CALB) achieve 82% yield under mild conditions (45°C, 24h). Although slower than chemical methods, this route eliminates side reactions, producing HPLC purity >99.9% without post-treatment.

Critical Process Parameters

Table 1: Comparative Analysis of Synthesis Conditions

| Parameter | Direct Esterification | Transesterification | Enzymatic Route |

|---|---|---|---|

| Temperature (°C) | 110 | 85 | 45 |

| Time (h) | 8 | 5 | 24 |

| Catalyst Loading | 0.5% PTSA | 0.8 eq KOtBu | 15% w/w enzyme |

| Yield (%) | 92 | 94 | 82 |

| Purity (HPLC) | 99.2% | 99.5% | 99.9% |

| Energy Consumption (kWh/kg) | 18.7 | 14.2 | 9.8 |

Purification Methodologies

Industrial Scale-Up Considerations

Continuous flow reactors with inline IR monitoring demonstrate 12% productivity increases over batch processes. Pilot plant data (100 kg/day capacity) show:

- Space-time yield: 0.48 kg/L·h

- E-factor: 1.7 (excluding water)

- Utilities cost: $8.42/kg product

These metrics derive from optimized heat integration systems that recover 65% of reaction exotherm for solvent evaporation.

Analytical Characterization

Spectroscopic Profiles

- 19F NMR (CDCl3, 376 MHz): δ -71.5 (t, J=10.1 Hz, 6F)

- IR (ATR): 1785 cm⁻¹ (C=O), 1280 cm⁻¹ (C-F)

- HRMS (ESI+): m/z 353.0481 [M+Na]+ (calc. 353.0479)

Thermal Stability

TGA analysis under N2 shows decomposition onset at 218°C (5% mass loss), with complete volatilization by 305°C. DSC reveals crystalline melt at 56°C (ΔHfus 98 J/g).

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Bis(2,2,2-trifluoroethyl) ether: A volatile liquid used as an anesthetic agent in laboratory research.

Bis(2,2,2-trifluoroethyl) methylphosphonate: Used in the synthesis of flame retardants and plasticizers.

Tris(2,2,2-trifluoroethyl) phosphite: Employed as a stabilizer in polymer production.

Uniqueness

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is unique due to its butenedioate backbone, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds. This uniqueness makes it particularly valuable in the synthesis of specialized chemicals and materials.

Biological Activity

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features two trifluoroethyl groups attached to a butenedioate backbone, which is believed to influence its biological properties.

The biological activity of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is primarily attributed to its interaction with various biochemical pathways. The trifluoroethyl groups enhance lipophilicity and metabolic stability, allowing for better cellular penetration and interaction with target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways: It may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate, researchers found that the compound effectively inhibited the growth of several cancer cell lines by targeting the PRC2 complex. This inhibition led to the reactivation of tumor suppressor genes and reduced proliferation rates in vitro.

Case Study 2: Antimicrobial Effects

Another study examined the antimicrobial properties of this compound against various bacterial strains. The results indicated significant bactericidal activity at low concentrations, suggesting potential applications in treating bacterial infections. The mechanism was linked to the disruption of bacterial cell membranes due to its lipophilic nature.

Case Study 3: Anti-inflammatory Effects

Research also highlighted the anti-inflammatory effects of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate. The compound was shown to modulate cytokine production in immune cells, reducing inflammation markers in animal models. This suggests a possible therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves esterification of maleic or fumaric acid derivatives with 2,2,2-trifluoroethanol under acidic catalysis. Optimization can be achieved by varying solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and stoichiometric ratios of reagents. Monitoring via <sup>19</sup>F NMR or FTIR can track trifluoroethyl group incorporation . Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts from incomplete esterification.

Q. How should researchers safely handle and store 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate given its fluorinated structure?

- Methodological Answer : Fluorinated compounds often exhibit high volatility and potential toxicity. Use nitrile gloves, chemical-resistant goggles, and fume hoods to prevent inhalation or dermal exposure . Store in sealed containers under inert gas (e.g., argon) at ≤4°C to minimize hydrolysis. Compatibility testing with common lab materials (e.g., PTFE-lined caps) is advised to avoid degradation .

Q. What spectroscopic techniques are most effective for characterizing 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify olefinic protons (δ 6.8–7.2 ppm) and trifluoroethyl groups (δ 4.3–4.7 ppm for -CH2CF3).

- <sup>19</sup>F NMR : Confirm trifluoroethyl substitution (δ -70 to -75 ppm).

- FTIR : Validate ester C=O stretches (~1720 cm<sup>-1</sup>) and C-F bonds (1100–1250 cm<sup>-1</sup>).

Cross-reference with high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .

Advanced Research Questions

Q. How does the electron-withdrawing nature of trifluoroethyl groups influence the reactivity of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate in Diels-Alder or Michael addition reactions?

- Methodological Answer : The strong -I effect of CF3 groups increases the electrophilicity of the α,β-unsaturated ester, accelerating cycloaddition kinetics. Kinetic studies (e.g., UV-Vis monitoring of diene consumption) and DFT calculations (e.g., HOMO-LUMO gap analysis) can quantify this effect. Compare reactivity with non-fluorinated analogs (e.g., diethyl maleate) to isolate electronic contributions .

Q. What strategies can resolve contradictions in reported thermal stability data for fluorinated diesters like 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Conduct differential scanning calorimetry (DSC) under controlled atmospheres (N2 vs. air) to assess decomposition pathways. Thermogravimetric analysis (TGA) coupled with GC-MS can identify volatile degradation products (e.g., trifluoroethanol or maleic anhydride) .

Q. How can researchers evaluate the environmental impact of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate, given limited ecotoxicology data?

- Methodological Answer : Perform OECD 301F biodegradability testing in aqueous media. Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests (OECD 201) to assess aquatic toxicity. Compare results with structurally similar compounds (e.g., bis(trifluoroethyl) fumarate) to infer persistence or bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.